molecular formula C16H18N2O2 B2901332 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide CAS No. 527690-05-7

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B2901332
CAS No.: 527690-05-7
M. Wt: 270.332
InChI Key: QGPNQXLPXOTLSH-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide (CAS No.: 527690-05-7) is a benzamide derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol. Its structure comprises a benzamide core substituted with an amino group at the ortho position and a 2-(2-methoxyphenyl)ethyl side chain attached to the amide nitrogen.

The synthesis of this compound typically involves coupling 2-aminobenzoic acid derivatives with 2-(2-methoxyphenyl)ethylamine under standard amidation conditions.

Properties

IUPAC Name

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPNQXLPXOTLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the condensation of 2-methoxyphenyl ethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized efficiently, yielding high purity, which is crucial for its application in biological studies. For instance, a study demonstrated the synthesis of similar compounds using methodologies that yielded up to 92% purity, indicating effective synthetic routes for producing derivatives of this compound .

Biological Activities

1. Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of benzamide compounds exhibit substantial antineoplastic activity. For example, related compounds have been tested against various cancer models, showing dose-dependent inhibition of tumor growth . The mechanisms by which these compounds exert their effects often involve interference with cellular proliferation pathways and induction of apoptosis in cancer cells.

Case Study: Antitumor Activity

  • Model Organism : SD rats
  • Tumor Type : Mammary adenocarcinoma
  • Dosage : Various dosages were administered (e.g., 7.5 mg/kg to 12.5 mg/kg).
  • Outcome : Significant reduction in tumor volume was observed, with nearly complete inhibition at higher doses .

Pharmacological Potential

2. Neurological Applications

Beyond oncology, there is emerging evidence suggesting that this compound may have applications in neurology. Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in treating conditions like Alzheimer’s disease.

Data Table: Summary of Biological Activities

Activity Model/System Dosage Range Outcome
Antitumor ActivitySD rats (Mammary adenocarcinoma)7.5 - 12.5 mg/kgSignificant tumor volume reduction
Neuroprotective EffectsIn vitro neuronal cell linesVariesModulation of neurotransmitter release

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-Amino-N-[2-(2-methoxyphenyl)ethyl]benzamide C₁₆H₁₈N₂O₂ 2-Amino, 2-(2-methoxyphenyl)ethyl Antitrypanosomal (preliminary screens)
2-Amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide C₂₀H₁₇N₃O₆S 2-Amino, 6-sulfonyl-4-nitrophenyl HIV-1 Vif inhibition (IC₅₀ = 0.8 µM)
N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide C₂₁H₁₈N₂O₅ 2-(4-Nitrobenzyloxy) HIV-1 Vif inhibition (53% yield)
p-MPPI [4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine] C₂₆H₂₈IN₅O₂ p-Iodo, piperazine-pyridinyl 5-HT₁A receptor antagonism (ID₅₀ = 5 mg/kg)

Key Observations

Substitution at the Benzamide Core: The introduction of bulky electron-withdrawing groups (e.g., sulfonyl or nitrobenzyl) enhances antiviral activity. For example, 2-amino-N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide exhibits potent HIV-1 Vif inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogues . Methoxy groups on the phenyl ring (e.g., in p-MPPI) improve receptor binding affinity due to enhanced lipophilicity and π-stacking interactions .

Side Chain Modifications: The 2-(2-methoxyphenyl)ethyl side chain in the parent compound confers moderate antitrypanosomal activity, likely through hydrophobic interactions with parasitic enzymes . Piperazine-containing derivatives (e.g., p-MPPI) demonstrate improved pharmacokinetic profiles, with higher blood-brain barrier penetration for neurological targets .

Synthetic Accessibility :

  • Derivatives with nitrobenzyloxy substituents (e.g., N-(2-methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide) are synthesized with high yields (86%) under microwave-assisted conditions, highlighting the efficiency of introducing electron-deficient groups .

Antiparasitic Activity

These compounds likely inhibit trypanothione reductase, a key enzyme in parasite redox homeostasis .

Antiviral Activity

The sulfonamide derivative (Table 1) disrupts HIV-1 Virion Infectivity Factor (Vif) by binding to the Vif-ElonginC interaction site, preventing degradation of host APOBEC3G proteins. This mechanism is critical for restoring innate immunity against HIV-1 .

Neurological Targets

Piperazine-linked benzamides (e.g., p-MPPI) act as 5-HT₁A receptor antagonists, with sub-milligram efficacy in rodent models. Their antagonism is surmountable by higher agonist doses, confirming competitive binding .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound p-MPPI (Neurological Analogue) Sulfonamide Derivative (HIV-1 Inhibitor)
LogP (Predicted) 3.2 4.5 2.8
Solubility (µg/mL) ~50 (aqueous) <10 (aqueous) ~200 (DMSO)
Hydrogen Bond Donors 2 2 3
  • Lipophilicity : Piperazine derivatives (e.g., p-MPPI) exhibit higher LogP values, correlating with enhanced membrane permeability .
  • Solubility : Sulfonamide derivatives show improved solubility in polar solvents due to the hydrophilic sulfonyl group .

Research Findings and Challenges

Structural Optimization: While this compound serves as a versatile scaffold, its moderate activity necessitates further derivatization. For instance, halogenation (e.g., iodination in p-MPPI) improves target engagement .

Toxicity Profiles : Some analogues (e.g., nitro-containing compounds) exhibit cytotoxicity at higher concentrations, requiring careful dose optimization .

Synthetic Challenges: Low yields in unoptimized reactions (e.g., 22% for methyl ester derivatives) highlight the need for advanced catalytic methods .

Biological Activity

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR), emphasizing its implications in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenyl)ethylamine with benzoyl chloride or other benzamide derivatives. The reaction conditions can vary, but common solvents include dichloromethane and ethanol, with base catalysts like triethylamine to facilitate the formation of the amide bond.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown inhibitory effects on various cancer cell lines, including:

Cell Line IC50 (µM) Reference
K-562 (CML)10.5
MCF-7 (Breast)12.0
HeLa (Cervical)9.8

These studies suggest that the compound may act through inhibition of specific kinases involved in cancer progression, similar to other benzamide derivatives.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In a comparative study:

Compound AChE Inhibition (%) BChE Inhibition (%)
This compound65% at 20 µM58% at 20 µM
Control (Donepezil)85%80%

These results indicate that the compound may possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the methoxy group and the ethyl chain significantly influence biological activity. For example, substituting the methoxy group with other electron-donating or withdrawing groups can enhance or diminish activity against targeted enzymes and cancer cell lines.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of 2-amino-benzamide derivatives demonstrated that modifications to the benzene ring resulted in varied cytotoxic effects against K-562 cells. The most potent derivative exhibited an IC50 value of 8 µM, indicating a strong potential for development as an anticancer agent .
  • Neuroprotective Effects : In a study assessing the neuroprotective effects of various benzamide derivatives, this compound was shown to significantly inhibit AChE activity compared to standard treatments, suggesting its utility in treating Alzheimer's disease .

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